molecular formula C16H13NO3 B7508091 N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide

N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide

Cat. No. B7508091
M. Wt: 267.28 g/mol
InChI Key: WNSXLBVHAULVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as TAK-659, is a small molecule drug that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This drug belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.

Mechanism of Action

N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide works by blocking the activity of specific enzymes involved in cell signaling pathways. By inhibiting the activity of these enzymes, N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases. N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been shown to be selective for specific kinases, which reduces the risk of off-target effects and improves its safety profile.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines in autoimmune diseases. N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide for lab experiments is its potency and selectivity for specific kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One area of interest is the development of combination therapies involving N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide and other drugs, such as chemotherapy agents or checkpoint inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the development of new kinase inhibitors that can overcome the limitations of existing drugs like N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, which could lead to the development of more effective treatments for cancer and autoimmune diseases.

Synthesis Methods

The synthesis of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the production of high-quality material. The synthesis of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is a complex process that requires specialized knowledge and expertise in organic chemistry.

Scientific Research Applications

N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been the subject of extensive scientific research, both in vitro and in vivo. Studies have shown that N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is effective in inhibiting the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the development and progression of cancer and autoimmune diseases. N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been shown to have potent antitumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-4-12-6-5-7-13(9-12)17-16(19)15-10(2)8-14(18)20-11(15)3/h1,5-9H,2-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXLBVHAULVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)NC2=CC=CC(=C2)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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